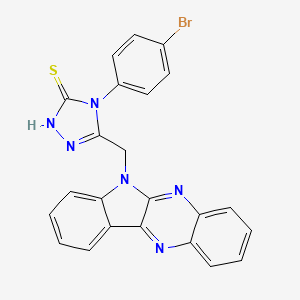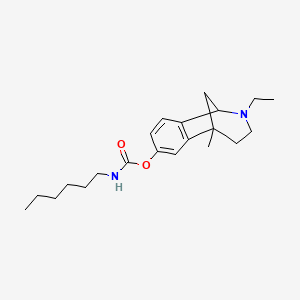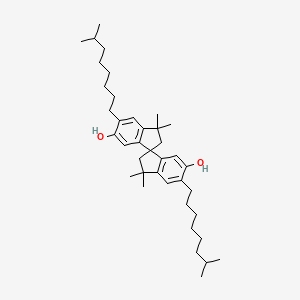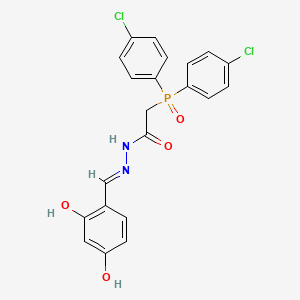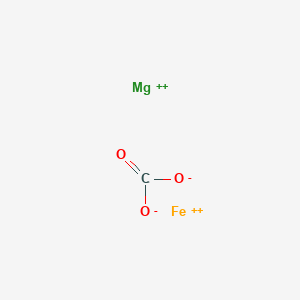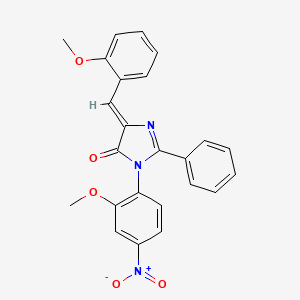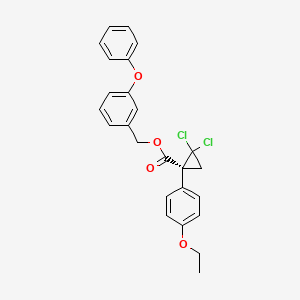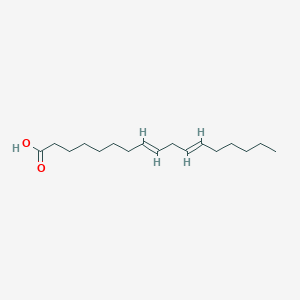
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring, a chlorophenyl group, a phenyl group, and a triazolylmethyl group. The stereochemistry of the compound is specified by the (4S,5R) configuration, indicating the spatial arrangement of the substituents around the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a carbonyl compound under acidic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sulfuric acid.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions. These reactions may involve the use of reagents such as chlorobenzene and bromobenzene, along with a suitable base like sodium hydride or potassium carbonate.
Attachment of the Triazolylmethyl Group: The triazolylmethyl group can be attached through a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may
Propriétés
Numéro CAS |
107659-71-2 |
|---|---|
Formule moléculaire |
C18H14ClN3O3 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
(4S,5R)-4-(2-chlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H14ClN3O3/c19-15-9-5-4-8-14(15)18(10-22-12-20-11-21-22)16(24-17(23)25-18)13-6-2-1-3-7-13/h1-9,11-12,16H,10H2/t16-,18-/m1/s1 |
Clé InChI |
WGYNGUPGPFBECC-SJLPKXTDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



